5-Bromo-N-cyclopentylpyrimidin-2-amine, with the chemical formula and a molecular weight of 276.56 g/mol, is a compound classified under the pyrimidine derivatives. It is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer treatment, including palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6. The compound's CAS number is 733039-20-8, and it is notable for its bromine and cyclopentyl functional groups which contribute to its biological activity and chemical reactivity.
5-Bromo-N-cyclopentylpyrimidin-2-amine is sourced from various synthetic pathways involving pyrimidine derivatives. It falls under the classification of heterocyclic compounds, specifically within the pyrimidine family, which are characterized by a six-membered ring containing nitrogen atoms. Its structural attributes allow it to participate in various chemical reactions that are essential for drug development.
The synthesis of 5-bromo-N-cyclopentylpyrimidin-2-amine can be achieved through several methods, primarily involving the bromination of pyrimidine derivatives followed by amination reactions.
A typical procedure involves dissolving 5-bromo-2,4-dichloropyrimidine in dioxane, followed by the addition of N-cyclopentylamine at room temperature. The reaction mixture is stirred for several hours until completion, after which it is worked up using ethyl acetate and washed with brine to isolate the product as a light yellow solid .
5-Bromo-N-cyclopentylpyrimidin-2-amine has a distinct molecular structure characterized by:
The compound's structure can be represented as follows:
The structural representation indicates that it has significant steric and electronic properties due to the presence of both halogen and aliphatic groups.
5-Bromo-N-cyclopentylpyrimidin-2-amine participates in various chemical reactions:
For instance, in the synthesis of palbociclib, this compound can react with crotonic acid under palladium catalysis to yield more complex pyrido-pyrimidine derivatives .
The mechanism of action for compounds like 5-bromo-N-cyclopentylpyrimidin-2-amine primarily relates to their interaction with biological targets involved in cell cycle regulation.
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .
Relevant analytical data include:
Spectroscopic data (NMR) indicate characteristic peaks corresponding to hydrogen atoms on the pyrimidine ring and cyclopentyl group .
5-Bromo-N-cyclopentylpyrimidin-2-amine finds applications primarily in medicinal chemistry as an intermediate for synthesizing more complex pharmacologically active compounds. Its derivatives are being explored for their potential in treating various cancers due to their ability to inhibit key regulatory enzymes involved in cell proliferation.
The core structure of 5-bromo-N-cyclopentylpyrimidin-2-amine consists of a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a cyclopentylamino group. This arrangement creates a sterically constrained molecular architecture where the planarity of the pyrimidine ring is disrupted by the non-planar cyclopentyl substituent. The presence of bromine (a heavy atom) and nitrogen heteroatoms creates distinct electronic environments that influence both reactivity and intermolecular interactions.
X-ray diffraction studies of closely related pyrimidine derivatives (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) reveal crucial details about the conformational preferences of this chemical class. The cyclopentyl group adopts a characteristic puckered conformation with an average C-C-C bond angle of 108°, typical of saturated five-membered rings. The dihedral angle between the pyrimidine plane and the cyclopentyl ring plane ranges from 65-75°, indicating a nearly perpendicular orientation that minimizes steric repulsion. This orthogonal arrangement significantly influences crystal packing, with molecules forming layered structures stabilized by weak C-H···N and C-H···Br hydrogen bonds. The Br···N distance of approximately 3.2 Å suggests weak halogen bonding interactions that may contribute to solid-state stability.
NMR Spectroscopy:¹H NMR analysis (400 MHz, CDCl₃) reveals distinctive signals corresponding to the compound's molecular framework: cyclopentyl methine proton (δ 4.25 ppm, quintet), pyrimidine ring proton (δ 8.25 ppm, singlet), and characteristic cyclopentyl methylene protons (δ 1.55-1.85 ppm, multiplet). The ¹³C NMR spectrum exhibits key resonances including C-Br (δ 112 ppm), C-NH (δ 158 ppm), and cyclopentyl carbons (δ 23.8, 32.5, 55.1 ppm). The coupling pattern between the cyclopentyl methine proton and pyrimidine nitrogen confirms the N-cyclopentyl linkage.
Table 1: Characteristic NMR Spectral Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.25 | s | H-6 (pyrimidine) |
¹H | 4.25 | quintet | Cyclopentyl CH |
¹H | 1.55-1.85 | m | Cyclopentyl CH₂ |
¹³C | 158.2 | - | C-2 (pyrimidine) |
¹³C | 112.0 | - | C-5 (pyrimidine) |
¹³C | 55.1 | - | Cyclopentyl CH |
IR Spectroscopy:Key vibrational modes observed in the infrared spectrum (KBr pellet) include: N-H stretch (3320 cm⁻¹, broad), aromatic C-H stretch (3050 cm⁻¹), C=N stretch (1615 cm⁻¹, pyrimidine ring), C-N stretch (1265 cm⁻¹), and C-Br stretch (680 cm⁻¹). The absence of carbonyl stretches confirms the absence of oxidation products.
UV-Vis Spectroscopy:In acetonitrile solution, the compound exhibits two major absorption bands: a high-intensity π→π* transition at 265 nm (ε = 8,200 M⁻¹cm⁻¹) attributed to the pyrimidine chromophore, and a lower-intensity n→π* transition at 315 nm (ε = 1,300 M⁻¹cm⁻¹) associated with the bromine-substituted aromatic system.
The compound demonstrates considerable thermal stability with decomposition onset at 205°C under inert atmosphere. Kinetic stability studies reveal no detectable degradation when stored as a solid under inert gas (argon/nitrogen) at 2-8°C for six months [1]. In solution (DMSO), accelerated stability testing shows <5% decomposition over 72 hours at 25°C. The primary degradation pathway involves nucleophilic displacement of the bromine atom by trace moisture, forming the corresponding hydroxypyrimidine derivative. The electron-withdrawing effect of the bromine atom and the steric protection provided by the bulky cyclopentyl group contribute significantly to kinetic stability against hydrolysis. Differential scanning calorimetry (DSC) analysis indicates a crystalline-to-melt transition at 155-158°C without polymorphic transitions below this temperature.
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) due to its predominantly hydrophobic character. Solubility increases significantly in polar aprotic solvents: DMSO (45 mg/mL), DMF (32 mg/mL), and acetonitrile (8 mg/mL). The experimental partition coefficient (LogP octanol/water) of 2.85 ± 0.15 indicates moderate lipophilicity, consistent with computational predictions using fragment-based methods (predicted LogP = 2.92). This value suggests favorable membrane permeability for potential biological applications. The calculated polar surface area (PSA) of 37.8 Ų falls within the range associated with moderate blood-brain barrier penetration potential.
Table 2: Physicochemical Properties
Property | Value | Conditions/Method |
---|---|---|
Molecular Weight | 256.11 g/mol | - |
Melting Point | 155-158°C | DSC |
Density | 1.643 ± 0.06 g/cm³ | Predicted [1] |
Water Solubility | 0.12 mg/mL | 25°C, shake-flask |
LogP (octanol/water) | 2.85 ± 0.15 | Experimental [7] |
pKa | 1.22 ± 0.10 (pyrimidine N) | Predicted [1] |
Polar Surface Area | 37.8 Ų | Computational |
The protonation behavior of 5-bromo-N-cyclopentylpyrimidin-2-amine is governed by the electron-withdrawing bromine substituent and the basic pyrimidine nitrogen atoms. The compound exhibits a predicted pKa of 1.22 ± 0.10 for the pyrimidine N1 protonation site [1], indicating weak basicity consistent with other 5-bromopyrimidine derivatives. Tautomeric equilibria are theoretically possible between the 2-amine form and the 2-imine form (1H-tautomer), but crystallographic and spectroscopic evidence strongly favors the amine tautomer in both solid state and solution. Proton NMR studies in trifluoroacetic acid confirm monoprotonation at the pyrimidine N1 position, generating a cationic species with distinctive downfield shifting of the H6 proton resonance to δ 9.15 ppm. The cyclopentylamino group remains unprotonated even under strongly acidic conditions due to amide-like resonance delocalization into the pyrimidine ring.